1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole

Medicinal Chemistry Organic Synthesis CNS Drug Discovery

Medicinal chemistry teams lose 2-4 weeks per library due to non-selective protection steps on the octahydropyrrolo[3,4-b]pyrrole core. This compound eliminates that waste. - **Solution**: Pre-installed orthogonal Bn (N1) and Cbz (N5) groups enable sequential deprotection/functionalization without cross-reactivity. - **Impact**: Saves 2 synthetic steps per analog → 200 fewer reactions per 100-compound library → 20-40% higher net yield. - **Spec**: ≥98% purity, C21H24N2O2, MW 336.43, LogP 3.53 (CNS-optimized).

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
Cat. No. B12288966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1CN(C2C1CN(C2)C(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C21H24N2O2/c24-21(25-16-18-9-5-2-6-10-18)23-14-19-11-12-22(20(19)15-23)13-17-7-3-1-4-8-17/h1-10,19-20H,11-16H2
InChIKeyAUGRQMMVNGVQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole – Technical Specifications & Core Structure


1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole (CAS: 2006278-25-5, MF: C₂₁H₂₄N₂O₂, MW: 336.43 g/mol) is a synthetic, fully saturated bicyclic heterocycle featuring an octahydropyrrolo[3,4-b]pyrrole core scaffold with orthogonal protection at the two nitrogen atoms: a benzyl (Bn) group at the N1 position and a carboxybenzyl (Cbz) group at the N5 position [1] . The octahydropyrrolo[3,4-b]pyrrole core is a conformationally constrained 3,7-diazabicyclo[3.3.0]octane system that serves as a privileged scaffold in medicinal chemistry for CNS-targeted drug discovery, with demonstrated applications as histamine H3 receptor antagonists and muscarinic acetylcholine M4 receptor modulators [2] [3]. This compound is supplied as a research intermediate with reported purity specifications of ≥98% (NLT 98%), molecular weight 336.43 g/mol, and a calculated LogP value of 3.53 .

Orthogonal protection strategy: Pre-installed Bn and Cbz groups enable sequential, site-selective functionalization without additional protection steps.

Conformationally constrained scaffold: Octahydropyrrolo[3,4-b]pyrrole core provides a rigid [3.3.0] bicyclic framework reported to support CNS-focused medicinal chemistry programs.

Efficient library synthesis: Supplied as a research intermediate that reduces synthetic step count, supporting parallel chemistry workflows.

1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole – Why Analogs Fail in Synthesis


The octahydropyrrolo[3,4-b]pyrrole scaffold is a conformationally constrained diazabicyclic system containing two chemically distinct secondary amine nitrogen atoms at the N1 (pyrrolidine ring nitrogen) and N5 (pyrrolidine ring nitrogen adjacent to the bridgehead) positions [1]. These two nitrogens exhibit differential nucleophilicity and steric accessibility, rendering non-specific protection strategies (e.g., mono-Cbz protection without regiochemical control or use of symmetrical di-protected analogs) unsuitable for sequential functionalization workflows. In the specific case of 1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole, the benzyl group at N1 provides a stable, non-acid-labile alkyl protection that is orthogonal to the Cbz group at N5, which is selectively removable via hydrogenolysis or acidic conditions [2] [3]. This orthogonal protection strategy enables precise, stepwise deprotection and functionalization at either nitrogen without affecting the other—a capability not present in analogs such as 1-benzyl-octahydropyrrolo[3,4-b]pyrrole (CAS 132414-50-7), which lacks the Cbz protection at N5 and therefore exposes an unprotected secondary amine that would undergo non-selective reactions during N1 manipulation . Substituting this compound with a mono-protected or symmetrically di-protected analog would necessitate additional protection/deprotection steps, increase synthetic step count, and introduce regiochemical ambiguity—all of which directly impact synthetic yield, purity, and project timelines.

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Mono-protected analogs (e.g., N1-benzyl only) lack orthogonal protection: The free N5 amine can undergo non-selective reactions, introducing regiochemical ambiguity and potentially requiring additional protection/deprotection steps.

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Unprotected parent scaffold demands pre-functionalization protection: Using the diamino core directly adds 2 extra synthetic operations before diversification, impacting timeline and cumulative yield.

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Symmetrically di-protected analogs limit orthogonal strategy: Same-group protection on both nitrogens prevents sequential deprotection, restricting stepwise SAR exploration.

1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole – Comparative Evidence


Orthogonal Protection for Selective Functionalization

1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole contains two orthogonally protected nitrogen atoms: a benzyl (Bn) group at the N1 position and a carboxybenzyl (Cbz) group at the N5 position [1]. In contrast, the closest commercially available analog, 1-benzyl-octahydropyrrolo[3,4-b]pyrrole (CAS 132414-50-7), contains only a single benzyl group at N1 and a free secondary amine at N5 . This structural distinction creates a fundamental difference in synthetic utility: the target compound enables sequential, site-selective functionalization without additional protection/deprotection steps, whereas the mono-protected analog would undergo non-selective reactions at the unprotected N5 during any N1 manipulation or require an additional Cbz protection step (typically 1-2 synthetic operations) prior to further derivatization [2].

Orthogonal protection advantage
Head-to-head
Target:2 protected N (Bn + Cbz)
Analog:1 protected N (Bn only)

Enables sequential deprotection; eliminates 1–2 synthetic steps.

Data to verify; structural comparison based on SMILES.

Medicinal Chemistry Organic Synthesis CNS Drug Discovery

Scaffold-Driven CNS Drug-Like Properties

The octahydropyrrolo[3,4-b]pyrrole scaffold has been validated as a privileged chemotype in multiple receptor systems with published quantitative potency and pharmacokinetic data. In the histamine H3 receptor antagonist series, the optimized compound 17a (a (3aR,6aR)-5-alkyl-1-aryl derivative of this scaffold) demonstrated human H3 Kᵢ of 0.54 nM, rat H3 Kᵢ of 4.57 nM, and a rat oral bioavailability of 39% with t₁/₂ of 2.4 h [1]. In a separate class-level application, related octahydropyrrolo[3,4-b]pyrrole derivatives have shown histamine H4 receptor binding affinity with rat H4 Kᵢ of 3.4 nM and human H4 Kᵢ of 5.8 nM, with confirmed functional antagonism in cell-based FLIPR assays [2]. While 1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole itself is a protected intermediate and not the final bioactive molecule, these class-level data establish the scaffold's intrinsic capacity to deliver sub-nanomolar target engagement and acceptable CNS drug-like pharmacokinetics when properly elaborated—a characteristic that generic mono- or bi-cyclic amine building blocks (e.g., piperazine, which lacks the conformational constraint of the [3.3.0] bicyclic system) cannot reliably replicate .

CNS receptor class-level data
Class-level
H3 Kᵢ 0.54 nM, H4 Kᵢ 3.4–5.8 nM Oral bioavailability 39%, t½ 2.4 h (rat)

Reported sub-nanomolar engagement potential; CNS PK context.

Class-level inference from elaborated derivatives.

CNS Drug Discovery Receptor Pharmacology Structure-Activity Relationship

Lipophilicity Supporting CNS Penetration

The calculated LogP value for 1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole is 3.53, with a topological polar surface area (TPSA) of 32.78 Ų . For comparison, the mono-benzyl analog 5-Benzyloctahydropyrrolo[3,4-b]pyrrole (CAS 128740-12-5) has a calculated LogP of 1.55 and PSA of 15.27 Ų . The higher LogP of the target compound reflects the contribution of the additional Cbz protecting group, which adds substantial lipophilicity. This LogP range (3-4) is positioned within the optimal window for CNS drug candidates, balancing sufficient lipophilicity for passive blood-brain barrier (BBB) penetration (typically requiring LogP > 2) with avoidance of excessive lipophilicity that promotes off-target binding and metabolic instability [1]. The moderate PSA of 32.78 Ų further aligns with CNS drug-likeness criteria, where PSA < 60-70 Ų is associated with favorable BBB permeability [2].

CNS property window
Cross-study
This compound:LogP 3.53, TPSA 32.78 Ų
Comparator:LogP 1.55, TPSA 15.27 Ų

Lipophilicity aligned with reported CNS drug-like space.

Calculated values; experimental confirmation recommended.

ADME Physicochemical Properties Blood-Brain Barrier

Pre-Protected Intermediate for Streamlined Synthesis

Starting a synthetic sequence with 1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole eliminates the need for sequential protection of the octahydropyrrolo[3,4-b]pyrrole core. The unprotected parent scaffold, rel-(3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole (CAS 828928-27-4), contains two free secondary amines that would require selective protection before any regioselective functionalization can occur . Each protection step typically requires 1) reaction setup and execution (4-24 hours), 2) workup and purification (column chromatography or recrystallization, 2-4 hours), and 3) analytical confirmation (LCMS, NMR). Using the pre-protected target compound reduces the synthetic sequence by a minimum of 2 steps (N1 protection + N5 protection) and conserves 10-50 g of intermediate material that would otherwise be lost to cumulative purification yields (estimated 10-20% yield loss per additional step) [1].

Streamlined synthesis
Data to verify
0 protection steps vs. 2 steps from unprotected parent

Reduces step count, supporting higher cumulative yields.

Context-dependent; based on standard medicinal chemistry workflows.

Synthetic Methodology Process Chemistry Building Blocks

1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole – Research Applications


H3/H4 Antagonist Library Synthesis

Researchers developing histamine H3 or H4 receptor antagonists for CNS indications (e.g., cognitive disorders, sleep-wake regulation, neuroinflammation) can utilize this pre-protected scaffold as a starting point for library synthesis. The octahydropyrrolo[3,4-b]pyrrole core has demonstrated sub-nanomolar potency at H3 receptors (Kᵢ = 0.54 nM) and single-digit nanomolar potency at H4 receptors (Kᵢ = 3.4-5.8 nM) with confirmed functional antagonism . The orthogonal N1-benzyl and N5-Cbz protection enables sequential diversification at either nitrogen, allowing systematic SAR exploration of both the aryl/alkyl substituent at N1 and the carbamate/amide/alkyl group at N5. The calculated LogP of 3.53 and TPSA of 32.78 Ų place this intermediate within favorable CNS drug property space, supporting progression to in vivo PK/PD studies after deprotection and functionalization .

M4 Muscarinic Antagonist for Neurological Disorders

The octahydropyrrolo[3,4-b]pyrrole scaffold has been explicitly claimed in patent literature as a chemotype for muscarinic acetylcholine M4 receptor antagonists, with potential applications in Parkinson's disease and other neurological disorders . 1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole provides a strategically protected entry point for constructing M4-targeted compound libraries. The orthogonal protection scheme allows medicinal chemists to independently modify the N1 substituent (typically an aryl or heteroaryl group in the claimed patent compounds) and the N5 substituent (often a heteroarylene-linked moiety) without cross-reactivity or regiochemical ambiguity . This reduces synthetic iteration time and enables parallel library synthesis strategies that would be impractical with mono-protected or unprotected core scaffolds.

Parallel Synthesis for Medicinal Chemistry

For medicinal chemistry teams conducting parallel synthesis of compound libraries, 1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole offers a significant efficiency advantage over unprotected or mono-protected alternatives. Starting from the unprotected parent core (CAS 828928-27-4) would require 2 protection steps prior to any diversification chemistry . By eliminating these steps, the target compound reduces the minimum synthetic sequence by 2 operations per library member, which translates to 200 avoided reactions for a 100-compound library—a substantial reduction in both time (approximately 2-4 weeks of FTE time) and material consumption (estimated 20-40% yield improvement due to fewer cumulative purification losses) . The compound's availability at ≥98% purity from commercial suppliers ensures consistent quality across library synthesis batches, minimizing variability in downstream biological assay results .

Chiral Separation & Purity Analysis

The octahydropyrrolo[3,4-b]pyrrole scaffold contains two chiral centers at the bridgehead positions (C3a and C6a), giving rise to stereoisomers with potentially divergent biological activities. Cbz-derivatized products within this chemical class have been shown to demonstrate enhanced chiral resolution under HPLC and supercritical fluid chromatography (SFC) conditions compared to unprotected or alkyl-protected analogs . 1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole, with its dual aromatic chromophores (benzyl and Cbz), provides strong UV absorbance for detection and favorable chromatographic behavior that facilitates enantiomeric purity assessment. Analytical chemistry teams can utilize this compound as a reference standard for developing chiral separation methods applicable to the broader octahydropyrrolo[3,4-b]pyrrole derivative class, with typical target enantiomeric excess specifications of >98% as reported for related intermediates .

Application
Selection Property
Validation Focus
H3/H4 antagonist library synthesis
Orthogonal Bn/Cbz protection; scaffold-driven CNS property window
Receptor binding assay context; CNS drug-like property validation
M4 muscarinic modulator exploration
Stepwise functionalization at N1 and N5 without cross-reactivity
M4 receptor antagonism research; structural diversification efficiency
Parallel medicinal chemistry library production
Pre-protected intermediate eliminating 2 synthetic steps per compound
Cumulative yield and timeline metrics; batch-to-batch purity consistency
Chiral separation method development
Dual aromatic chromophores for UV detection; Cbz-enhanced chiral resolution
Enantiomeric purity assessment; chiral HPLC/SFC method context

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